6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
Overview
Description
6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a useful research compound. Its molecular formula is C22H21N3O3 and its molecular weight is 375.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is 375.15829154 g/mol and the complexity rating of the compound is 584. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of pyrimidine derivatives, including structures similar to "6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione," has been extensively studied for their potential applications in medicinal chemistry and materials science. These compounds are synthesized through various chemical reactions, highlighting the versatility and adaptability of pyrimidine chemistry in creating complex molecules with potential therapeutic and material applications. For instance, research by Majumdar et al. (2001) and others have developed methods for regioselective synthesis of pyrimidine annelated heterocycles, demonstrating the potential of these compounds in creating pharmacologically active molecules and functional materials (Majumdar et al., 2001).
Biological Applications
The biological activities of pyrimidine derivatives are a significant area of interest, with studies exploring their potential as antifungal, antibacterial, and anticancer agents. For example, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant potential in the development of new therapeutic agents (Abu‐Hashem et al., 2020).
Material Science Applications
In materials science, pyrimidine derivatives are investigated for their utility in electronic and photonic devices. The electron-deficient nature and planar structure of some pyrimidine derivatives, such as those containing diketopyrrolopyrrole (DPP) backbones, are of particular interest for applications in polymer solar cells as electron transport layers, demonstrating the multifaceted applications of these compounds beyond the pharmaceutical domain (Hu et al., 2015).
properties
IUPAC Name |
6-benzyl-5-(4-methoxyphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-23-18-14-25(13-15-7-5-4-6-8-15)20(16-9-11-17(28-3)12-10-16)19(18)21(26)24(2)22(23)27/h4-12,14H,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRKBTSCYALYCRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)OC)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701117861 | |
Record name | 5-(4-Methoxyphenyl)-1,3-dimethyl-6-(phenylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701117861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl-5-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
CAS RN |
693264-47-0 | |
Record name | 5-(4-Methoxyphenyl)-1,3-dimethyl-6-(phenylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693264-47-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Methoxyphenyl)-1,3-dimethyl-6-(phenylmethyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701117861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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